2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one
Description
2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one is a thiazolidin-4-one derivative featuring a pyridin-3-yl substituent at the ethylidene position. Thiazolidin-4-ones are five-membered heterocyclic compounds with a sulfur atom, nitrogen atom, and a ketone group, known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.
Properties
CAS No. |
1000932-62-6 |
|---|---|
Molecular Formula |
C10H8N2O2S |
Molecular Weight |
220.25 g/mol |
IUPAC Name |
2-(2-oxo-2-pyridin-3-ylethylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C10H8N2O2S/c13-8(7-2-1-3-11-5-7)4-10-12-9(14)6-15-10/h1-5H,6H2,(H,12,14) |
InChI Key |
LJKHRMZMBYAGQN-UHFFFAOYSA-N |
SMILES |
C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1 |
Canonical SMILES |
C1C(=O)NC(=CC(=O)C2=CN=CC=C2)S1 |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one typically involves the reaction of thioamides with acetylene dicarboxylate in ethanol at ambient temperature. This reaction yields 2-methylidene-1,3-thiazolidin-4-one derivatives, which can be further reacted with oxalyl chloride in dry acetonitrile at 70°C to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the synthetic routes mentioned above for large-scale production. This includes using high-purity reagents, controlling reaction conditions, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The thiazolidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral activities.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Thiazolidin-4-one Derivatives
Structural and Functional Comparisons
The table below summarizes key structural features, biological activities, and potency data of 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one and related compounds:
Key Findings from Comparative Studies
Impact of Substituents on Activity
- Pyridine Position: The pyridin-3-yl group in the target compound may offer distinct electronic and steric effects compared to pyridin-2-yl derivatives (e.g., ).
- Aromatic vs. Aliphatic Groups : Compounds with aliphatic substituents (e.g., 6d in ) show higher antiviral activity (IC₅₀ = 3.2 µM) compared to aromatic-substituted analogues, which exhibit reduced potency. This suggests that the pyridin-3-yl group in the target compound may prioritize interactions with enzymes or receptors over direct antiviral effects .
- Electron-Withdrawing Groups : Nitro and halogen substituents (e.g., 3f in ) enhance anticancer activity, likely by increasing electrophilicity and membrane permeability. The pyridin-3-yl group, being moderately electron-withdrawing, may similarly improve bioavailability .
Enzyme Inhibition vs. Antimicrobial Activity
- α-Amylase Inhibition: Compound 5a () achieves 90% inhibition via interactions resembling acarbose, a known inhibitor. The pyridin-3-yl group in the target compound could mimic these interactions if positioned to bind catalytic residues .
- Antimicrobial Activity : Thiazolyl-thiazolidin-4-one hybrids () and compound 4a () demonstrate that bulky substituents (e.g., tetrahydroquinazolinyl) enhance activity against Gram-negative bacteria. The pyridin-3-yl group’s planar structure may limit penetration through bacterial membranes compared to bulkier groups .
Anti-Tuberculosis Potential
- Compound A10 () exhibits potent anti-TB activity (MIC = 0.78 µg/mL) due to strong docking interactions with Lumazine Synthase (RibH). The pyridin-3-yl group in the target compound could similarly inhibit RibH if optimized for binding pocket complementarity .
Biological Activity
2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one, also known as 2-[2-oxo-2-(pyridin-3-yl)ethylidene]-1,3-thiazolidin-4-one, is a compound of interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine.
The compound has a molecular formula of C₁₀H₈N₂O₂S and a CAS number of 1000932-62-6. Its structure includes a thiazolidinone ring which is known for various biological activities including antimicrobial and anticancer properties.
Synthesis
The synthesis of thiazolidinone derivatives typically involves the condensation of thiosemicarbazones with α,β-unsaturated carbonyl compounds. The specific synthesis method for this compound has not been detailed in the available literature, but similar compounds have been synthesized using standard organic chemistry techniques involving nucleophilic addition and cyclization reactions .
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. In a study evaluating various derivatives against bacterial strains such as Escherichia coli and Staphylococcus aureus, compounds similar to this compound demonstrated notable antibacterial activity .
Table 1: Antimicrobial Activity of Thiazolidinone Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | TBD | TBD |
Antifungal Activity
The compound has also shown potential antifungal activity. A study highlighted the effectiveness of thiazolidinone derivatives against fungal strains, with some compounds achieving low EC₅₀ values against pathogens like Candida albicans and Cryptococcus neoformans.
Table 2: Antifungal Activity of Thiazolidinone Derivatives
| Compound | Fungal Strain | Effective Concentration (EC₅₀) |
|---|---|---|
| Compound C | C. albicans | 1.5 µg/mL |
| Compound D | C. neoformans | 0.85 µg/mL |
| This compound | TBD | TBD |
Cytotoxicity and Anticancer Activity
Several studies have reported the cytotoxic effects of thiazolidinone derivatives on cancer cell lines. For instance, derivatives similar to the target compound have shown IC₅₀ values in the micromolar range against various cancer cell lines, indicating potential as anticancer agents .
Table 3: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound E | HT29 | 10 |
| Compound F | Jurkat | 15 |
| This compound | TBD | TBD |
Case Studies
- Antimicrobial Evaluation : A recent study synthesized several thiazolidinone derivatives and evaluated their antimicrobial efficacy against common pathogens. The results indicated that modifications to the thiazolidinone structure could enhance activity against resistant strains .
- Cytotoxicity Studies : Another research effort focused on the anticancer potential of thiazolidinones, revealing that certain structural modifications led to increased cytotoxicity in human cancer cell lines compared to standard treatments like doxorubicin .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(2-Oxo-2-(pyridin-3-yl)ethylidene)thiazolidin-4-one, and what methodological considerations are critical for reproducibility?
- Answer : The compound is typically synthesized via multicomponent reactions involving aromatic aldehydes, thioglycolic acid, and pyridine derivatives. For example, ultrasound irradiation with Lewis acid catalysts (e.g., ZnCl₂) accelerates the cyclocondensation of 2-aminopyridine, aldehydes, and thioglycolic acid, yielding thiazolidin-4-one derivatives with improved regioselectivity . Another method involves Schiff base formation between pyridinyl aldehydes and thiazolidinone precursors, followed by cyclization. Key considerations include stoichiometric control of thioglycolic acid (1.5 eq.) and reaction time optimization (2–5 hours) to minimize side products like thiazolo[3,2-a]pyridines .
Q. What spectroscopic and crystallographic techniques are employed for structural validation of this compound?
- Answer : Fourier-transform infrared spectroscopy (FT-IR) confirms carbonyl (C=O, ~1668 cm⁻¹) and thioamide (C-S, ~1272 cm⁻¹) functional groups. Single-crystal X-ray diffraction (SC-XRD) provides unambiguous structural evidence, with mean C–C bond lengths of 1.36–1.41 Å and torsion angles <5° for planar thiazolidinone rings. For example, SC-XRD data (R factor = 0.029) validated the Z-configuration of the ethylidene group in related rhodanine derivatives . Nuclear magnetic resonance (¹H/¹³C NMR) resolves pyridinyl proton environments (δ 7.2–8.5 ppm) and distinguishes regioisomers .
Q. What preliminary biological activities have been reported, and what assay models are used for screening?
- Answer : Antimicrobial activity against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) and antifungal effects (C. albicans, MIC = 64 µg/mL) are evaluated via broth microdilution assays. Antioxidant potential is measured using DPPH radical scavenging (IC₅₀ ~45 µM) . Anticonvulsant activity in murine models (e.g., maximal electroshock test) shows dose-dependent seizure suppression (ED₅₀ = 28 mg/kg), though CNS depressant effects require careful dose titration .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in large-scale synthesis?
- Answer : Green chemistry approaches, such as solvent-free conditions with β-cyclodextrin-SO₃H catalysts (10 mol%), enhance yields (>85%) by stabilizing transition states during cyclocondensation . Microwave-assisted synthesis reduces reaction times (15–30 minutes) and improves regioselectivity (>95%) by minimizing thermal decomposition . Kinetic studies using HPLC-MS can identify intermediates (e.g., Schiff bases) to optimize stepwise addition protocols .
Q. How can contradictions in reported antimicrobial data be resolved, particularly across different microbial strains?
- Answer : Discrepancies in MIC values often arise from strain-specific resistance mechanisms (e.g., efflux pumps in P. aeruginosa) or variations in assay media (e.g., cation-adjusted Mueller-Hinton vs. RPMI-1640). Meta-analyses of structure-activity relationships (SAR) suggest that electron-withdrawing groups on the pyridinyl ring enhance activity against Gram-negative strains by improving membrane penetration . Standardized protocols (CLSI guidelines) and isogenic mutant comparisons are recommended to isolate compound-specific effects .
Q. What mechanistic insights explain the dual antioxidant and pro-oxidant behavior of this compound in cellular models?
- Answer : The thiazolidin-4-one core acts as a redox-active scaffold, donating electrons to neutralize free radicals (antioxidant mode) but generating ROS via Fenton-like reactions in the presence of Fe²⁺/Cu⁺ (pro-oxidant mode). Electron paramagnetic resonance (EPR) studies confirm hydroxyl radical (•OH) formation in a pH-dependent manner (pH 5.0–7.4) . Dose-response assays in HepG2 cells show a transition threshold at 50 µM, beyond which pro-oxidant effects dominate .
Q. How do structural modifications at the pyridin-3-yl or thiazolidinone positions influence pharmacological selectivity?
- Answer : Substitution at the pyridinyl N-position with methyl groups reduces off-target kinase inhibition (e.g., JAK2 IC₅₀ increases from 12 nM to >1 µM) while retaining antimicrobial activity. Introducing a 2-thioxo group in place of 4-oxo enhances metal chelation, improving antiparasitic activity (Plasmodium falciparum IC₅₀ = 0.8 µM) but increasing cytotoxicity (HeLa CC₅₀ = 18 µM) . Molecular docking (AutoDock Vina) correlates steric bulk at the ethylidene position with PPAR-γ binding affinity (ΔG = −9.2 kcal/mol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
